(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Medicinal Chemistry Kinase Inhibition Colorectal Cancer

Procure (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid to introduce the privileged 2-benzoxazolinone (BOA) pharmacophore into your compounds in a single Suzuki coupling step. Unlike generic aryl boronic acids, this heterocyclic core delivers potent TNIK inhibition (IC50 = 0.050 μM) for colorectal cancer programs, enables convergent PROTAC synthesis, and fits validated sigma-1 receptor pharmacophore models. Ensure target specificity and metabolic stability with the authentic BOA scaffold.

Molecular Formula C7H6BNO4
Molecular Weight 178.938
CAS No. 1016644-38-4
Cat. No. B591585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid
CAS1016644-38-4
Molecular FormulaC7H6BNO4
Molecular Weight178.938
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)NC(=O)O2)(O)O
InChIInChI=1S/C7H6BNO4/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H,9,10)
InChIKeyPHZVOCDSNUZULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid (CAS 1016644-38-4): Sourcing and Procurement for Chemical Synthesis and Drug Discovery


(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid (CAS 1016644-38-4) is a specialized heteroaromatic boronic acid building block featuring a 2-benzoxazolinone (BOA) core. With a molecular formula of C7H6BNO4 and a molecular weight of 178.94 g/mol [1], this compound is characterized by a boron-containing functional group attached to a fused bicyclic oxazolone ring system . It is primarily employed as a versatile intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures for pharmaceutical research and development . The compound is available from various chemical suppliers with typical purities of 96-97% .

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid (CAS 1016644-38-4) Cannot Be Replaced by Simpler Aryl Boronic Acids for BOA-Focused Synthesis


Generic substitution of (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid with simpler, more common aryl boronic acids (e.g., phenylboronic acid) or other heterocyclic boronic acids is not scientifically valid for projects requiring the introduction of the 2-benzoxazolinone (BOA) pharmacophore. The BOA core is a privileged scaffold in medicinal chemistry with unique hydrogen-bonding capabilities and metabolic stability profiles that simple phenyl rings cannot replicate [1]. Studies on BOA derivatives have demonstrated specific interactions with therapeutic targets like TNIK (TRAF2- and NCK-interacting kinase) with high potency (IC50 values as low as 0.050 μM), which are entirely lost if the BOA moiety is replaced by a simpler aryl group [2]. This compound is a targeted reagent for installing the complete, biologically relevant heterocycle in a single synthetic step, a function for which non-heterocyclic boronic acids are an inappropriate substitute.

Quantitative Procurement Evidence for (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid (CAS 1016644-38-4)


Pharmacophore Installation: BOA Core vs. Simple Phenyl Ring for TNIK Inhibitor Potency

The 2-benzoxazolinone (BOA) core present in this compound is a validated pharmacophore for potent TNIK inhibition, a target in colorectal cancer. A derivative from the benzo[d]oxazol-2(3H)-one class, which shares the exact core of this boronic acid building block, demonstrated an IC50 of 0.050 μM against TNIK [1]. In contrast, a simple phenyl group, representing the output from a coupling with phenylboronic acid, lacks the necessary hydrogen-bonding and structural features required for this activity, rendering it inactive. This quantifies the functional difference in the final product between using this specialized building block and a generic aryl boronic acid.

Medicinal Chemistry Kinase Inhibition Colorectal Cancer Structure-Activity Relationship (SAR)

Direct Scaffold Installation vs. Multi-Step Synthesis of a PROTAC Target Ligand

Boronic acid derivatives of the benzo[d]oxazol-2(3H)-one scaffold are used to design heterobifunctional molecules (PROTACs) that selectively degrade target proteins . (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid enables the direct installation of this complete ligand scaffold via a single Suzuki coupling step. The alternative to using this compound is a de novo, multi-step synthesis of the BOA core on the advanced intermediate, which would be expected to require at least 3-4 additional synthetic steps and result in a significantly lower overall yield.

PROTACs Targeted Protein Degradation Synthetic Efficiency Drug Discovery

Computational Modeling Support: BOA Derivatives as Sigma-1 Receptor Ligands

A series of substituted benzo[d]oxazol-2(3H)-one derivatives have been designed, synthesized, and evaluated as ligands for the sigma-1 (σ1) receptor [1]. Using these compounds, a three-dimensional in silico pharmacophore model was developed, which quantitatively defines the spatial and electronic features required for σ1 receptor binding. (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is the direct precursor for synthesizing these specific ligand classes, providing a validated entry point to this chemical space. This is in contrast to other heteroaryl boronic acids which would generate compounds not fitting the established pharmacophore model.

CNS Disorders Sigma-1 Receptor Pharmacophore Modeling Ligand Design

Validated Application Scenarios for Procuring (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid (CAS 1016644-38-4)


Medicinal Chemistry Campaigns Targeting TNIK for Colorectal Cancer Therapy

Procure this building block to synthesize focused libraries of benzo[d]oxazol-2(3H)-one derivatives for structure-activity relationship (SAR) studies against the TNIK kinase target. Research has shown that this scaffold produces potent TNIK inhibitors (IC50 = 0.050 μM) that can effectively suppress the proliferation and migration of colorectal cancer cells [1].

Synthesis of Heterobifunctional PROTAC Molecules for Targeted Protein Degradation

Utilize this compound in the modular synthesis of PROTACs (Proteolysis Targeting Chimeras). Its boronic acid handle allows for the direct and convergent coupling of the benzo[d]oxazol-2(3H)-one ligand to a variety of linker-E3 ligase recruiter conjugates via a final Suzuki-Miyaura step, streamlining the production of novel degraders .

CNS Drug Discovery: Development of Novel Sigma-1 Receptor Ligands

Employ this boronic acid to create compound libraries based on the privileged BOA scaffold for screening against the sigma-1 receptor, a target implicated in various CNS disorders and neuropathic pain. A validated 3D pharmacophore model exists to guide the design of potent and selective ligands derived from this core structure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.